5-nitrooxypentanoic Acid

Description

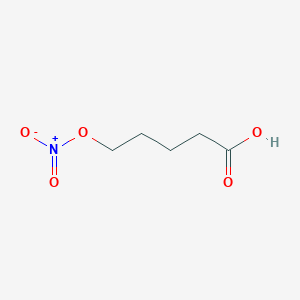

Structure

3D Structure

Properties

CAS No. |

74754-56-6 |

|---|---|

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

5-nitrooxypentanoic acid |

InChI |

InChI=1S/C5H9NO5/c7-5(8)3-1-2-4-11-6(9)10/h1-4H2,(H,7,8) |

InChI Key |

MLVOHHYLVXZIBW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Nitrooxypentanoic Acid

Established Synthetic Pathways for 5-nitrooxypentanoic Acid

The preparation of this compound has been primarily achieved through two main strategies: the nitration of halogenated precursors and functional group transformations.

The most common and well-documented method for synthesizing this compound involves the nitration of a halogenated pentanoic acid precursor. nih.gov Specifically, 5-bromopentanoic acid is frequently used as the starting material. nih.govcaltech.edu

The reaction is typically carried out by treating 5-bromopentanoic acid with a nitrating agent, such as silver nitrate (B79036) (AgNO₃), in an appropriate solvent like acetonitrile. nih.govcaltech.edu The mixture is stirred, often at an elevated temperature (e.g., 40-70°C) and protected from light, to facilitate the nucleophilic substitution of the bromide with a nitrooxy group. nih.govcaltech.edu Following the reaction, the resulting silver bromide precipitate is removed by filtration, and the this compound is isolated from the filtrate after purification. caltech.edu

Reaction Scheme:

Table 1: Synthesis of this compound via Nitration of 5-bromopentanoic Acid

| Parameter | Details | Reference |

| Starting Material | 5-bromopentanoic acid | nih.govcaltech.edu |

| Reagent | Silver nitrate (AgNO₃) | nih.govcaltech.edu |

| Solvent | Acetonitrile | nih.govcaltech.edu |

| Conditions | Stirring at 40-70°C, in the dark | nih.govcaltech.edu |

| Purification | Filtration to remove silver bromide, followed by column chromatography | nih.gov |

In principle, this compound can also be synthesized through the transformation of other functional groups at the 5-position of the pentanoic acid backbone. A plausible, though less commonly documented, route is the direct nitration of 5-hydroxypentanoic acid. This transformation would involve the conversion of the terminal hydroxyl group into a nitrooxy group.

This type of reaction is generally accomplished using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, or dinitrogen pentoxide (N₂O₅). While specific literature detailing the direct nitration of 5-hydroxypentanoic acid is scarce, the nitration of other alcohols to their corresponding nitrate esters is a well-established transformation in organic synthesis. acs.org For instance, the nitration of polyalcohols using nitric acid to produce nitrate esters is a known process. acs.org Therefore, it is chemically feasible to synthesize this compound from 5-hydroxypentanoic acid under carefully controlled nitrating conditions.

Hypothetical Reaction Scheme:

Design and Synthesis of this compound Derivatives

The chemical structure of this compound allows for various modifications to create a range of derivatives with potentially altered properties. These include ester and amide analogues, thioacid and di-nitrooxy variants, and conjugates with other molecules to form prodrugs.

Ester and amide derivatives of this compound are synthesized by reacting the carboxylic acid moiety with alcohols or amines, respectively.

Ester Analogues: The synthesis of esters, such as ethyl 5-nitrooxypentanoate, can be achieved through Fischer esterification, where this compound is reacted with an excess of the corresponding alcohol (e.g., ethanol) in the presence of an acid catalyst.

Amide Analogues: Amide derivatives, like 5-nitrooxy-pentanoic acid amide, are prepared by first activating the carboxylic acid group of this compound. ualberta.ca This can be done by converting it to an acyl chloride or by using a coupling agent. For example, treatment with triethylamine (B128534) and ethyl chloroformate at 0°C generates a mixed anhydride (B1165640) in situ. ualberta.ca Subsequent reaction with an amine, such as aqueous methylamine, yields the desired amide. ualberta.ca

Table 2: Synthesis of this compound Amide

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Activation | Triethylamine, Ethyl chloroformate, Dichloromethane (B109758), 0°C | Formation of a mixed anhydride | ualberta.ca |

| 2. Amination | 40% Aqueous methylamine, 0°C to room temperature | Nucleophilic attack by the amine to form the amide | ualberta.ca |

Thioacid Analogues: The synthesis of 5-nitrooxypentanethioic S-acid has been reported. caltech.edu This is achieved by treating this compound with Lawesson's reagent in a solvent like dichloromethane under microwave irradiation. caltech.edu The resulting thioacid is often unstable on silica (B1680970) gel and may be used directly in subsequent steps. caltech.edu

Di-nitrooxy Variants: Di-nitrooxy derivatives can be synthesized from appropriate precursors. For example, 4,5-bis(nitrooxy)pentanoic acid can be prepared from a suitable ester precursor like 4-nitrophenyl-4,5-bis(nitrooxy)pentanoate. caltech.edu This precursor, in turn, is synthesized by the nitration of a brominated intermediate using silver nitrate. caltech.edu The final di-nitrooxy acid is obtained by the hydrolysis of the ester group under basic conditions (e.g., NaOH in a THF/ethanol mixture at 0°C). caltech.edu

This compound can be conjugated with other molecules to create prodrugs, which are designed to release the active compound under specific physiological conditions. nih.gov The synthesis of these conjugates typically involves forming an ester or amide linkage between this compound and a hydroxyl or amino group on the target molecule.

For example, a conjugate can be formed by reacting this compound with a phenolic hydroxyl group on a flavonoid molecule. nih.gov The synthesis of such conjugates often requires activation of the carboxylic acid group of this compound, similar to the synthesis of amides. The use of coupling agents facilitates the esterification or amidation reaction to link the two molecular entities. The strategy of creating amino acid-based prodrugs is also a common approach to enhance the delivery of therapeutic agents.

Searches for the molecular mechanisms, cellular interactions, nitric oxide donation properties, and its specific effects on biochemical pathways and cellular processes did not yield dedicated research findings for this particular compound. The available scientific literature focuses on broader classes of nitric oxide donors, cyclooxygenase and lipoxygenase inhibitors, and the general roles of NF-κB and MAPK signaling pathways, without specific experimental data or detailed discussion pertaining to this compound itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific subject. Constructing content for the requested sections and subsections would require speculation beyond the scope of currently available and verifiable scientific research.

Molecular Mechanisms and Cellular Interactions of 5 Nitrooxypentanoic Acid

Impact on Cellular Processes

Antiproliferative Activity in Cell Culture Models

There is currently no available scientific literature detailing the antiproliferative activity of 5-nitrooxypentanoic acid in any cell culture models. Therefore, no data on its effects on cell growth, viability, or specific cancer cell lines can be provided.

Effects on Cellular Metabolism (e.g., Oxidative Stress Responses)

Similarly, research on the effects of this compound on cellular metabolism, including oxidative stress responses, is not present in the current body of scientific publications. There are no studies investigating its impact on reactive oxygen species (ROS) production, antioxidant enzyme activity, or related metabolic pathways.

Preclinical Investigations and Biological Applications of 5 Nitrooxypentanoic Acid

Studies in Livestock and Agricultural Systems

In agricultural science, a significant focus has been placed on mitigating the environmental impact of livestock and enhancing production efficiency. Nitrooxy compounds have been identified as promising agents in this field, particularly for their effects on ruminant methanogenesis and metabolism.

Enteric methane (B114726), a byproduct of microbial fermentation in the rumen, represents both a significant greenhouse gas emission source and a loss of dietary energy for the animal. nih.govnih.gov Nitrooxy compounds have been developed as potent methane inhibitors. The primary mechanism of action involves the specific targeting of the enzyme methyl-coenzyme M reductase (McR). nih.govresearchgate.net This enzyme is crucial for the final step of methane synthesis by methanogenic archaea in the rumen. nih.govresearchgate.net By inhibiting McR, these compounds effectively reduce the formation of methane. researchgate.net

Preclinical studies and meta-analyses involving the related compound 3-nitrooxypropanol (3-NOP) have consistently demonstrated substantial reductions in methane emissions in both beef and dairy cattle. researchgate.netresearchgate.net The efficacy of methane suppression is often dose-dependent. mdpi.com

Table 1: Effect of 3-Nitrooxypropanol (3-NOP) Supplementation on Methane Emissions in Ruminants

Summary of findings from a meta-analysis of multiple in vivo studies.

| Animal Type | Parameter | Finding | Statistical Significance |

|---|---|---|---|

| Beef Cattle | CH₄ Emissions (g/kg DMI) | Linearly Decreased with Increasing 3-NOP Supplementation | p < 0.0001 researchgate.netnih.gov |

| Dairy Cattle | CH₄ Emissions (g/kg DMI) | Linearly Decreased with Increasing 3-NOP Supplementation | p = 0.0003 researchgate.netnih.gov |

| All Ruminants (Long-term studies) | CH₄ Emissions (g/kg DMI) | Significant Linear Decrease with Increasing 3-NOP Supplementation | p < 0.0001 researchgate.net |

| All Ruminants | H₂ Emissions | Increased with Increasing 3-NOP Supplementation | p = 0.0234 researchgate.net |

DMI: Dry Matter Intake. Data sourced from a meta-analysis by Hristov et al. (2020) researchgate.netnih.gov.

The inhibition of methanogenesis alters the hydrogen balance in the rumen. nih.gov This shift redirects hydrogen away from methane production and towards alternative metabolic pathways, primarily the formation of volatile fatty acids (VFAs) like propionate, which is a key energy source for the animal. nih.govresearchgate.net This metabolic shift can positively influence feed efficiency and other performance metrics.

Studies with 3-NOP have shown changes in the VFA profile, typically a decrease in the proportion of acetate and an increase in propionate and other VFAs like valerate. mdpi.comnih.gov While effects on dry matter intake (DMI) can be variable, improvements in feed efficiency have been noted. mdpi.com In dairy cattle, research has suggested that supplementation may influence milk composition, with tendencies toward increased milk fat and protein content observed in some studies. nih.gov

Table 2: Effect of 3-Nitrooxypropanol (3-NOP) on Rumen Fermentation and Performance

Data from a meta-analysis of preclinical trials in beef and dairy cattle.

| Animal Type | Parameter Measured | Observed Effect with Increasing 3-NOP Supplementation | Statistical Significance |

|---|---|---|---|

| Beef Cattle | Total VFA Concentration | Decreased | p = 0.0015 nih.gov |

| Beef Cattle | Acetate Proportion (% of total VFA) | Decreased | p = 0.0003 nih.gov |

| Dairy Cattle | Acetate Proportion (% of total VFA) | Decreased | p = 0.0284 nih.gov |

| Dairy Cattle | Valerate Proportion (% of total VFA) | Increased | p = 0.0340 nih.gov |

| Dairy Cattle | Milk Yield | Tendency to Decrease | p = 0.0606 nih.gov |

| Dairy Cattle | Milk Fat & Protein Content | Tendency to Increase | p = 0.0861 & p = 0.0838 nih.gov |

VFA: Volatile Fatty Acids. Data sourced from a meta-analysis by Hristov et al. (2020) researchgate.netnih.gov.

Exploration of Potential Therapeutic Efficacy (Preclinical Stage)

The defining chemical feature of 5-nitrooxypentanoic acid, the nitrooxy group, allows it to function as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological processes, and its exogenous delivery via organic nitrates or nitro-fatty acids has been explored for various therapeutic applications. nih.govmdpi.com

Organic nitrates have a long history of use in cardiovascular medicine due to their potent vasodilator effects. mdpi.comnih.gov They release NO, which activates soluble guanylyl cyclase in vascular smooth muscle, leading to relaxation and vasodilation. mdpi.com This action reduces cardiac preload and afterload, decreasing the oxygen demand of the heart. ijcrt.org

Preclinical studies on nitro-fatty acids have demonstrated significant cardioprotective effects in animal models of cardiac injury. In a murine model of myocardial ischemia and reperfusion, administration of nitro-oleic acid resulted in a 46% reduction in infarct size and a marked preservation of left ventricular function. nih.gov These protective effects are linked to the compound's ability to release NO and exert anti-inflammatory actions within the cardiac tissue. nih.govnih.gov

Nitro-fatty acids are recognized as endogenous anti-inflammatory signaling mediators. nih.gov A key mechanism underlying their anti-inflammatory effect is the inhibition of the nuclear factor κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In animal models of myocardial ischemia-reperfusion injury, the administration of nitro-oleic acid led to the suppression of NF-κB activation. nih.gov This was accompanied by a reduction in the expression of downstream inflammatory molecules, including adhesion molecules and chemokines, which resulted in decreased infiltration of neutrophils into the injured tissue. nih.gov

The role of nitric oxide in cancer is complex, exhibiting both tumor-promoting and tumor-suppressing effects that are dependent on its concentration and the cellular environment. nih.gov High concentrations of NO are generally considered cytotoxic to cancer cells, leading to DNA damage and the induction of apoptosis (programmed cell death). nih.govnih.gov This has led to the investigation of NO-donating compounds as potential anticancer agents.

Preclinical studies using various NO-donors have shown promise. For instance, the S-nitrosothiol S-nitrosoglutathione demonstrated the ability to reduce the viability and clonogenic activity of neuroblastoma cell lines. rsc.org Other research has explored nitroxide-containing compounds, which have been shown to inhibit tumor growth in xenograft mouse models, induce cell cycle arrest, and activate apoptotic pathways in cancer cells. semanticscholar.org Furthermore, some NO-donating prodrugs are designed to be selectively activated under the hypoxic (low oxygen) conditions often found in solid tumors, allowing for targeted killing of cancer cells. mdpi.com

Computational and Theoretical Studies on 5 Nitrooxypentanoic Acid

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 5-nitrooxypentanoic acid. These calculations provide a detailed understanding of the molecule's electronic landscape and its implications for chemical behavior.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT can be employed to determine key properties that govern its behavior. The nitrooxy group (-ONO2) is a resonance hybrid, which influences the electronic distribution across the molecule. libretexts.orglkouniv.ac.in The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the adjacent atoms. lkouniv.ac.in

DFT calculations can provide optimized molecular geometry, detailing bond lengths and angles. For instance, in related nitroalkanes, the N-O bond lengths are found to be intermediate between a single and a double bond, reflecting the resonance stabilization. lkouniv.ac.in Furthermore, the electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be computed. These parameters are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from DFT calculations, based on general principles for similar molecules.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Dipole Moment | ~3.5 - 4.0 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. libretexts.org |

Quantum chemical calculations can predict the reactivity and stability of this compound. The stability of nitrate (B79036) esters is a critical aspect, as they can be prone to decomposition. nih.govsemanticscholar.org Theoretical studies can model the thermal decomposition pathways, identifying the weakest bonds and predicting activation energies for decomposition reactions. The O-NO2 bond is often a key site for initial cleavage in organic nitrates.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. For this compound, the carboxylic acid group presents a site for typical acid-base reactions, while the nitrooxy group is the key to its potential as a nitric oxide (NO) donor. nih.gov Computational models can elucidate the mechanism of NO release, which is fundamental to the pharmacological activity of organic nitrates. nih.govnih.gov The acidic character of the α-hydrogen to the nitro group in nitroalkanes is a known feature due to the electron-withdrawing nature of the nitro group, and similar effects could be computationally explored in this compound. lkouniv.ac.in

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding how this compound might interact with biological targets, a crucial aspect for drug design and development.

As an organic nitrate, this compound is presumed to act as a nitric oxide (NO) donor. The enzymatic biotransformation of organic nitrates is a key step in their mechanism of action. nih.govnih.gov Molecular docking simulations can be used to predict the binding of this compound to the active sites of enzymes involved in this process, such as mitochondrial aldehyde dehydrogenase (mtALDH) or cytochrome P450 enzymes. nih.govnih.gov

These simulations place the ligand (this compound) into the three-dimensional structure of the protein target and calculate a binding score, which estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. This information is vital for understanding the mechanism of bioactivation and for designing more effective NO donors.

Table 2: Hypothetical Docking Simulation Results for this compound with a Target Enzyme This table illustrates the type of data generated from molecular docking simulations.

| Parameter | Illustrative Value/Description | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -6.8 | A more negative value suggests a stronger predicted binding interaction. |

| Key Interacting Residues | Cys301, Trp177, Val114 | Identifies specific amino acids in the enzyme's active site that are crucial for ligand binding. |

| Types of Interactions | Hydrogen bond with Cys301; Hydrophobic interactions with Trp177 and Val114 | Describes the nature of the forces stabilizing the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of compounds like organic nitrates, QSAR models can be developed to predict their vasodilatory potency or other pharmacological effects based on calculated molecular descriptors. nih.gov

Computational methods are used to generate a wide range of descriptors for this compound and related molecules. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP). By establishing a mathematical relationship between these descriptors and experimentally determined activities, a predictive QSAR model can be built. mdpi.comnih.gov Such models can guide the design of new derivatives of this compound with potentially improved activity profiles. An early QSAR study on organic nitrates suggested that in addition to the partition coefficient, the spatial arrangement of oxygen atoms is a key determinant of vasodilating potency. nih.gov

Environmental Occurrence and Atmospheric Chemistry of 5 Nitrooxypentanoic Acid

Identification in Anthropogenic Emissions

The presence of 5-nitrooxypentanoic acid in the environment is linked to anthropogenic activities, particularly from vehicular emissions. Research has focused on identifying and quantifying this compound in the exhaust from internal combustion engines.

Detection in Vehicle Exhaust Particulates and Gaseous Phases

Scientific investigations have confirmed the presence of this compound in the emissions of modern heavy-duty trucks. A study utilizing high-resolution time-of-flight chemical ionization mass spectrometry detected this compound in the gaseous phase of exhaust plumes from a fleet of in-use heavy-duty diesel trucks. This detection highlights the direct emission of this compound from mobile sources, contributing to its atmospheric burden.

Emission Factor Quantification

To understand the magnitude of this compound emissions from vehicular sources, researchers have quantified its emission factor. The emission factor represents the mass of a pollutant released per unit of activity, such as distance traveled or fuel consumed. For this compound, the emission factor has been determined for heavy-duty trucks.

A study on emissions from modern heavy-duty trucks operating under real-world traffic conditions reported a mean emission factor for this compound. The findings from this research are summarized in the table below.

| Compound | Chemical Formula | Mean Emission Factor (mg kg-1 fuel) | Standard Deviation (mg kg-1 fuel) |

|---|---|---|---|

| This compound | C5H9NO5 | 5.1 | 3.8 |

Atmospheric Fate and Transformation

Once released into the atmosphere, this compound is subject to various chemical and physical processes that determine its atmospheric lifetime and potential impacts. These processes include photochemical degradation and secondary formation mechanisms.

Photochemical Degradation Pathways

Direct experimental data on the photochemical degradation of this compound is limited in the current scientific literature. However, its atmospheric fate can be inferred by examining the behavior of structurally similar compounds, such as other organic nitrates and carboxylic acids. The primary daytime degradation pathway for many organic compounds in the troposphere is reaction with the hydroxyl radical (OH). Additionally, photolysis, the dissociation of molecules by light, can be a significant removal process for organic nitrates.

For analogous compounds like 5-nitrooxy-2-pentanone, photolysis has been shown to be an efficient sink, suggesting that the nitrooxy functional group in this compound would make it susceptible to photodissociation. The C-O bond in the nitrooxy group is relatively weak and can be cleaved by solar radiation, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). The subsequent reactions of the resulting alkoxy radical would depend on the atmospheric conditions.

Secondary Formation Mechanisms in the Atmosphere

In addition to being directly emitted, this compound can also be formed in the atmosphere through chemical reactions involving precursor pollutants. The formation of organic nitrates in the atmosphere typically involves the reaction of peroxy radicals (RO₂) with nitric oxide (NO).

While the specific precursors and reaction pathways leading to the secondary formation of this compound have not been definitively elucidated, a plausible mechanism involves the oxidation of volatile organic compounds (VOCs) that possess a five-carbon chain. For instance, the atmospheric oxidation of n-pentanoic acid or other C5 oxygenated VOCs in the presence of high concentrations of nitrogen oxides (NOx) could lead to the formation of a peroxy radical. This peroxy radical could then react with NO to form this compound.

Aqueous-phase chemistry within atmospheric aerosols and cloud droplets could also contribute to its formation. The hydrolysis of other organic nitrates or the reaction of dissolved organic precursors with nitrate (B79036) radicals (NO₃) in the aqueous phase are potential, though less studied, formation pathways. Research on other organic nitrates has shown that their formation can be enhanced in the condensed phase.

Emerging Research Avenues and Future Directions for 5 Nitrooxypentanoic Acid Research

Development of Advanced Analytical Techniques

There are no published methods specifically developed or validated for the analysis of 5-nitrooxypentanoic acid.

Integration into Multi-component Biological Systems

No studies were found that investigate the interaction or effects of this compound within any biological context.

Novel Applications in Specialized Chemical Systems

There is no information available on any current or potential applications of this compound in specialized chemical systems.

It is important to note that the absence of information does not necessarily mean the compound is non-existent or without potential, but rather that it has not been a subject of published scientific inquiry or its research is not available in the public domain.

Table of Compounds Mentioned

Since no specific research on this compound was found, a table of compounds as requested in the prompt cannot be generated with relevant entries.

Q & A

Basic Research Questions

Q. How can 5-nitrooxypentanoic acid be synthesized in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of a precursor, such as oxypentanoic acid derivatives, under controlled acidic conditions. Key steps include:

Precursor Preparation : Start with pentanoic acid derivatives (e.g., 5-hydroxypentanoic acid) as substrates.

Nitration : Use nitric acid or mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions.

Purification : Employ recrystallization or column chromatography to isolate the product. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for verifying purity and structural integrity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on analogous nitro-containing compounds (e.g., 4-nitrobenzoic acid):

- PPE : Use impermeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to prevent reactive decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR and C NMR to identify nitro and carboxyl functional groups. LC-MS (Liquid Chromatography-Mass Spectrometry) helps verify molecular weight and fragmentation patterns.

- Purity Assessment : HPLC with UV detection at 210–260 nm (typical for nitro groups) ensures >95% purity. Cross-reference retention times with standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

Systematic Replication : Reproduce studies using standardized protocols (e.g., fixed solvent systems like DMSO/water).

Kinetic Analysis : Compare reaction rates under different conditions to identify rate-limiting steps.

Computational Modeling : Use DFT (Density Functional Theory) to predict electronic effects of the nitro group on reactivity .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated stability tests by incubating the compound in buffers (pH 1–12) at 40°C. Monitor degradation via HPLC every 24 hours.

- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., nitro reduction to amine or decarboxylation).

- Thermodynamic Parameters : Calculate activation energy () using the Arrhenius equation to predict shelf-life .

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) in published studies on this compound?

- Methodological Answer : Discrepancies may stem from solvent effects or impurities. Strategies include:

Solvent Standardization : Re-run NMR in deuterated solvents (e.g., D₂O vs. CDCl₃) to assess solvent-induced shifts.

Spiking Experiments : Add authentic samples to suspect spectra to confirm peak alignment.

Multi-Technique Validation : Correlate NMR data with IR (Infrared Spectroscopy) for functional group consistency .

Q. What strategies mitigate interference from this compound decomposition products in biological assays?

- Methodological Answer :

- Pre-Assay Stability Checks : Pre-incubate the compound in assay buffer (e.g., PBS) and quantify intact compound via LC-MS.

- Negative Controls : Include decomposition products (e.g., 5-aminopentanoic acid) in control experiments to isolate biological effects.

- Protective Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to stabilize the nitro group .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.